Cyclopentyl 4-aminobenzoate Hydrochloride

Description

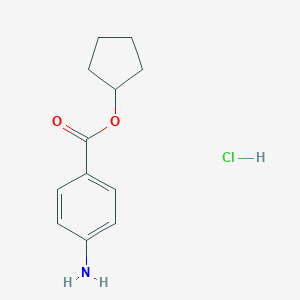

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

cyclopentyl 4-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11;/h5-8,11H,1-4,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVBLRYWPXCXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424234 |

Source

|

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37005-75-7 |

Source

|

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of Cyclopentyl 4-aminobenzoate Hydrochloride

This guide details the synthesis, purification, and characterization of Cyclopentyl 4-aminobenzoate Hydrochloride (CAS: 37005-75-7).[1][2] It is designed for organic chemists and process development scientists requiring a robust, scalable protocol.

Target Molecule: Cyclopentyl 4-aminobenzoate Hydrochloride CAS Number: 37005-75-7 Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol Core Application: Local anesthetic intermediate; structural analog to Benzocaine.[1][2]

Executive Summary & Retrosynthetic Analysis

The synthesis of cyclopentyl 4-aminobenzoate presents a specific challenge compared to its ethyl analog (Benzocaine).[1][2] The steric bulk of the cyclopentyl group (a secondary alkyl) significantly reduces the rate of nucleophilic attack at the carbonyl carbon compared to primary alcohols. Furthermore, secondary alcohols are prone to elimination (dehydration) or substitution (alkyl halide formation) under harsh acidic conditions.[2]

Strategic Pathway Selection:

-

Pathway A: Thionyl Chloride Mediated Esterification. While standard for amino acids, this method poses a risk with secondary alcohols (cyclopentanol) due to the competing formation of cyclopentyl chloride via an

or -

Pathway B: Acid-Catalyzed Fischer Esterification (Selected). Using concentrated sulfuric acid (

) as a catalyst in excess cyclopentanol is the preferred thermodynamic route.[1][2] It minimizes alkyl halide byproducts while effectively driving the equilibrium through water sequestration (or simply mass action).[2]

Retrosynthetic Scheme

Figure 1: Retrosynthetic breakdown showing the disconnection at the ester linkage.

Experimental Protocol: Fischer Esterification

Materials & Reagents

| Reagent | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 4-Aminobenzoic Acid (PABA) | Limiting Reagent | 1.0 | 137.14 | 13.7 g |

| Cyclopentanol | Reactant & Solvent | 10.0 | 86.13 | ~86 g (90 mL) |

| Sulfuric Acid (conc. 98%) | Catalyst | 1.5 | 98.08 | ~8 mL |

| Sodium Carbonate (sat.[1][2] aq.) | Neutralization | N/A | 105.99 | As required |

| HCl (4M in Dioxane) | Salt Formation | 1.1 | 36.46 | ~28 mL |

Step-by-Step Methodology

Phase 1: Esterification Reaction[1][2][3]

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl₂) to exclude atmospheric moisture.[2]

-

Charging: Add 13.7 g (0.1 mol) of PABA to the flask.

-

Solvent Addition: Add 90 mL of Cyclopentanol . PABA may not dissolve completely at room temperature.[2]

-

Catalyst Activation: Critically, cool the mixture to 0–5°C in an ice bath. Add 8 mL of concentrated H₂SO₄ dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 140–145°C) for 6–8 hours .

Phase 2: Workup & Isolation (Free Base)[2]

-

Quench: Cool the reaction mixture to room temperature. Pour the contents slowly into 300 mL of ice-cold water with vigorous stirring.

-

Neutralization: Slowly add saturated Sodium Carbonate (

) solution until the pH reaches ~8–9.-

Observation: The protonated amine deprotonates, and the free base ester will precipitate as an oil or solid. Since cyclopentanol has limited water solubility, you may see an oily layer.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

-

Why: This extracts the product and the excess cyclopentanol.

-

-

Washing: Wash the combined organic layers with:

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 3: Hydrochloride Salt Formation[1][2]

-

Dissolution: Dissolve the crude oily residue in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM) (approx. 50–100 mL).

-

Salt Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring.

-

Crystallization: A white precipitate of Cyclopentyl 4-aminobenzoate Hydrochloride will form immediately.[1][2]

-

Filtration: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether to remove colored impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Logic & Troubleshooting

The following diagram illustrates the decision matrix for the workup, ensuring high purity.

Figure 2: Workup and purification logic flow.

Characterization & Quality Control

To validate the synthesis (Trustworthiness Pillar), compare your results against these expected parameters.

Expected Physical Properties[4][5]

-

Melting Point: 178–182°C (Decomposes).[2] Note: HCl salts of PABA esters typically melt in this range; the free base would melt significantly lower.

-

Solubility: Soluble in water (moderate), ethanol, methanol. Insoluble in diethyl ether (salt form).[2]

Spectroscopic Data (Simulated for Verification)

If you run NMR, look for these diagnostic signals:

-

¹H NMR (DMSO-d₆, 400 MHz):

Safety & Handling

-

Cyclopentanol: Flammable liquid.[2] Irritant. Ensure good ventilation.[2]

-

Sulfuric Acid: Corrosive.[2] Causes severe skin burns.[2] Use gloves and face shield.[2]

-

HCl (Dioxane): Fuming, corrosive.[2] Handle in a fume hood.

-

Reaction Pressure: The reaction is run at reflux; ensure the system is open to a drying tube, not sealed (explosion risk).

References

-

Fischer Esterification Mechanism

-

Synthesis of PABA Esters (General Protocol)

-

Cyclopentyl 4-aminobenzoate Hydrochloride Data

-

Thionyl Chloride Reactivity with Secondary Alcohols

Sources

- 1. 5327-91-3,(4-Ethoxy-phenoxy)-acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemscene.com [chemscene.com]

- 3. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride - Google Patents [patents.google.com]

- 4. Methyl 4-aminobenzoate hydrochloride 95.00% | CAS: 63450-84-0 | AChemBlock [achemblock.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. aablocks.wordpress.com [aablocks.wordpress.com]

- 7. DICYCLOHEXYL PHTHALATE (84-61-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Ethyl 4-dimethylaminobenzoate (10287-53-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Core Mechanism of Action of Cyclopentyl 4-aminobenzoate HCl

Preamble: A Structurally-Informed Mechanistic Investigation

Cyclopentyl 4-aminobenzoate hydrochloride is a compound whose specific pharmacological data is not extensively documented in publicly accessible literature. However, its chemical architecture—a quintessential ester of para-aminobenzoic acid (PABA)—places it firmly within the well-established class of ester-type local anesthetics. This guide, therefore, is constructed upon a foundation of expert deduction, drawing from the vast body of knowledge surrounding structurally analogous and clinically utilized agents such as procaine, benzocaine, and tetracaine.[1][2][3] We will dissect the molecule's structure to predict its function, outlining the core mechanism of action, the anticipated pharmacokinetic profile, and the rigorous experimental protocols required to validate these hypotheses. This document serves as both a theoretical framework and a practical guide for the scientific investigation of this putative local anesthetic.

Molecular Architecture and Physicochemical Rationale

The anesthetic potential of Cyclopentyl 4-aminobenzoate HCl is intrinsically linked to its molecular structure, which comprises three critical moieties:

-

A Lipophilic Aromatic Core: The para-aminobenzoic acid (PABA) ring system provides the necessary lipophilicity for the drug to traverse the lipid-rich nerve sheath and axonal membrane to reach its target.[2]

-

An Intermediate Ester Linkage: This ester bond connects the aromatic core to the alcohol group. It is the key site of metabolism by plasma esterases, a defining characteristic of this class of anesthetics that dictates their duration of action.[4]

-

A Hydrophilic Terminal Amine (as a Hydrochloride Salt): The primary amine group on the PABA ring is crucial. In its hydrochloride salt form, the molecule is water-soluble, making it suitable for formulation.[5][6] In the physiological environment, this amine group exists in a pH-dependent equilibrium between its protonated, charged (cationic) form and its uncharged (base) form. This equilibrium is fundamental to its mechanism of action.[7] The cyclopentyl group, forming the ester, contributes significantly to the overall lipophilicity of the molecule, which is expected to enhance its potency and duration of action compared to smaller alkyl esters.[8]

The Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for all local anesthetics is the reversible blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[2][9] By inhibiting these channels, the drug prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of action potentials.[7][8] This results in a loss of sensation in the area supplied by the affected nerve.

The interaction is not static but is dynamically influenced by the conformational state of the channel, a concept known as the Modulated Receptor Hypothesis .[10][11]

-

Resting State: The channel is closed but capable of opening. Local anesthetics have a low affinity for the channel in this state.

-

Open State: The channel is open upon nerve stimulation, allowing Na+ influx. The affinity of the drug for the channel increases.

-

Inactivated State: Shortly after opening, the channel enters a refractory, inactivated state. Local anesthetics exhibit the highest affinity for this state, binding to and stabilizing it.[4]

This state-dependent binding explains the phenomenon of use-dependent blockade , where the anesthetic effect is more pronounced in rapidly firing neurons (as seen in pain states) because more channels are cycling through the open and inactivated states, providing more high-affinity binding opportunities for the drug.[10][12]

Pathway to the Binding Site

The drug must first reach its binding site, which is located within the inner pore of the sodium channel.[9][13] This is achieved through a two-step process governed by the molecule's ionization state:

-

Membrane Permeation (Hydrophobic Pathway): Upon injection into tissues with a physiological pH (~7.4), a fraction of the protonated, water-soluble drug converts to its uncharged, lipid-soluble base form. This neutral form readily diffuses across the nerve cell membrane into the axoplasm.[7]

-

Channel Binding (Hydrophilic Pathway): Once inside the neuron, the axoplasmic pH causes the drug to re-equilibrate, and a significant portion becomes protonated again. This charged, cationic form is the primary species that binds to the local anesthetic receptor site within the open or inactivated sodium channel, physically occluding it and preventing ion flow.[7][13]

Caption: Drug pathway to the sodium channel binding site.

Predicted Pharmacokinetic Profile

The clinical efficacy of an anesthetic is determined by its absorption, distribution, metabolism, and excretion (ADME).

-

Absorption: The rate of absorption depends on the vascularity of the injection site and the drug's lipophilicity. The cyclopentyl group likely confers high lipophilicity, suggesting potent anesthetic activity but potentially a slower onset if it binds extensively to fatty tissue before reaching the nerve.

-

Distribution: After systemic absorption, ester-type local anesthetics are distributed throughout the body.

-

Metabolism: This is the most critical pharmacokinetic parameter for ester-type anesthetics. Cyclopentyl 4-aminobenzoate is expected to undergo rapid hydrolysis by plasma pseudocholinesterases into its two primary metabolites: para-aminobenzoic acid (PABA) and cyclopentanol . The rate of this hydrolysis directly determines the drug's duration of action and its systemic toxicity profile. PABA is a known allergen in some individuals, a characteristic shared by many ester anesthetics.[4]

-

Excretion: PABA and cyclopentanol (or its further metabolites) are water-soluble and will be excreted by the kidneys.[6]

Caption: Predicted metabolic pathway of Cyclopentyl 4-aminobenzoate.

Experimental Protocols for Mechanistic Validation

To transition from a predicted to a confirmed mechanism of action, a series of standardized, self-validating experimental protocols must be employed.

Protocol: Characterization of Sodium Channel Blockade via Patch-Clamp Electrophysiology

Objective: To quantify the tonic and use-dependent inhibitory effects of Cyclopentyl 4-aminobenzoate HCl on a specific voltage-gated sodium channel isoform (e.g., Nav1.7, crucial for pain signaling).

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., HEK-293) heterologously expressing the human Nav1.7 channel. Culture cells to 70-80% confluency under standard conditions (37°C, 5% CO2).

-

Electrophysiology Rig: Use a whole-cell patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjusted to pH 7.4 with NaOH.

-

-

Recording Procedure:

-

Establish a high-resistance (>1 GΩ) seal and achieve whole-cell configuration.

-

Hold the cell membrane potential at -120 mV.

-

-

Voltage Protocols & Data Acquisition:

-

Tonic Block: From the holding potential, apply a 20 ms depolarizing step to 0 mV every 20 seconds (0.05 Hz) to elicit a sodium current. After establishing a stable baseline, perfuse the bath with increasing concentrations of Cyclopentyl 4-aminobenzoate HCl (e.g., 1 µM to 1 mM). Measure the peak inward current at each concentration.

-

Use-Dependent Block: From a holding potential of -120 mV, apply a train of 50 depolarizing pulses to 0 mV for 20 ms at a frequency of 10 Hz. Record the peak current for each pulse. Perform this protocol first in the control external solution and then after application of a fixed concentration of the drug (e.g., the determined IC50 for tonic block).

-

-

Data Analysis:

-

For tonic block, plot the fractional block ((I_control - I_drug) / I_control) against the drug concentration and fit the data with a Hill equation to determine the IC50.

-

For use-dependent block, normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current reduction between control and drug conditions.

-

Caption: Workflow for patch-clamp electrophysiology experiments.

Protocol: In Vivo Efficacy Assessment using a Sciatic Nerve Block Model

Objective: To determine the onset, duration, and potency of the sensory and motor blockade produced by Cyclopentyl 4-aminobenzoate HCl in a preclinical model.

Methodology:

-

Animal Model: Utilize adult male Sprague-Dawley rats (250-300g). Anesthetize the animals with isoflurane.

-

Drug Preparation: Prepare sterile solutions of Cyclopentyl 4-aminobenzoate HCl at various concentrations (e.g., 0.25%, 0.5%, 1.0%) in saline. Include a vehicle-only control group and a positive control group (e.g., lidocaine 1%).

-

Injection Procedure: In the prone position, identify the sciatic notch. Using a 27-gauge needle, inject a fixed volume (e.g., 0.2 mL) of the test or control solution perineurally.

-

Assessment of Blockade:

-

Sensory Block (Nociception): At set time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120 min) post-injection, apply a noxious stimulus (e.g., thermal via Hargreaves test or mechanical via von Frey filaments) to the plantar surface of the ipsilateral (injected) and contralateral (control) hind paws. Record the paw withdrawal latency or threshold. A successful block is defined as a significant increase in latency/threshold compared to baseline.

-

Motor Block: At the same time points, observe the animal's gait and righting reflex. A motor score can be assigned (e.g., 0=normal, 1=limp, 2=full paralysis).

-

-

Data Analysis:

-

Onset of action: Time to the first observation of a successful block.

-

Duration of action: Time from onset until the return of sensory/motor function to baseline levels.

-

Plot the percentage of animals blocked at each time point for each concentration to generate dose-response curves.

-

Data Presentation: Predicted Outcomes

The following tables summarize hypothetical, yet plausible, data that could be generated from the aforementioned experiments, providing a quantitative framework for the drug's predicted profile.

Table 1: Predicted Electrophysiological Properties

| Parameter | Cyclopentyl 4-aminobenzoate HCl | Lidocaine (Reference) |

|---|---|---|

| Tonic Block IC50 (Nav1.7) | 85 µM | 150 µM |

| Use-Dependent Block | Moderate-to-Strong | Strong |

| (10 Hz stimulation) | | |

Table 2: Predicted In Vivo Anesthetic Profile (Rat Sciatic Nerve Block)

| Concentration | Onset of Sensory Block | Duration of Sensory Block |

|---|---|---|

| 0.5% | ~5 minutes | ~75 minutes |

| 1.0% | ~3 minutes | ~120 minutes |

| 1.0% Lidocaine | ~2 minutes | ~60 minutes |

Conclusion

Based on a rigorous analysis of its chemical structure, Cyclopentyl 4-aminobenzoate HCl is predicted to function as a potent, ester-type local anesthetic. Its core mechanism of action is the reversible, state-dependent blockade of voltage-gated sodium channels within neuronal membranes. The presence of the cyclopentyl moiety is anticipated to enhance its lipophilicity, likely resulting in high potency and a clinically useful duration of action, which is ultimately governed by its rate of hydrolysis by plasma esterases. While this guide provides a robust theoretical and practical framework for its investigation, the hypotheses presented herein require direct experimental validation through the detailed protocols outlined. Successful validation would confirm its place within the armamentarium of local anesthetic agents and open avenues for further drug development.

References

-

Blockade of Na+ and K+ currents by local anesthetics in the dorsal horn of the neurons of the spinal cord. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis and biological activities of local anesthetics. RSC Publishing. [Link]

-

Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, Rockefeller University Press. [Link]

-

Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed, National Center for Biotechnology Information. [Link]

-

Local Anesthetic Anchoring to Cardiac Sodium Channels. Circulation Research, AHA/ASA Journals. [Link]

-

Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. BJA: British Journal of Anaesthesia, Oxford Academic. [Link]

-

Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS One. [Link]

-

Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. ResearchGate. [Link]

-

Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. ResearchGate. [Link]

-

Synthesis and biological activities of local anesthetics. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis of Local Anesthetics derived from aminobenzoic acid. Blogspot. [Link]

-

Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. [Link]

-

Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. PMC, PubMed Central. [Link]

-

Block of peripheral nerve sodium channels selectively inhibits features of neuropathic pain in rats. PubMed, National Center for Biotechnology Information. [Link]

-

What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Quora. [Link]

-

Essentials of Local Anesthetic Pharmacology. PMC, National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. ResearchGate. [Link]

-

[FREE] Write out the reaction between ethyl 4-aminobenzoate and hydrochloric acid. Brainly. [Link]

-

What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Quora. [Link]

-

Pharmacokinetic examination of p-aminobenzoic acid passage through the placenta and the small intestine in rats. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]

- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic examination of p-aminobenzoic acid passage through the placenta and the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Block of peripheral nerve sodium channels selectively inhibits features of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Blockade of Na+ and K+ currents by local anesthetics in the dorsal horn neurons of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

A Technical Guide to Investigating the Potential Biological Activity of PABA Cyclopentyl Ester HCl

Abstract

Para-aminobenzoic acid (PABA) and its ester derivatives are a well-established class of molecules, primarily recognized for their local anesthetic properties.[1] This technical guide addresses the novel compound, PABA cyclopentyl ester HCl, for which there is a notable absence of published biological data. In lieu of existing research, this document serves as a comprehensive roadmap for its initial investigation. We hypothesize that, based on its structural similarity to other PABA esters like benzocaine and procaine, PABA cyclopentyl ester HCl will exhibit local anesthetic activity by modulating voltage-gated sodium channels. This guide provides a structured, multi-tiered research framework—from foundational in vitro characterization to in vivo efficacy models—designed to rigorously assess this hypothesis. Detailed, field-proven protocols are provided for each experimental stage, alongside a rationale for their inclusion, ensuring a self-validating and scientifically sound approach to characterizing this novel chemical entity.

Introduction: The Rationale for Investigation

The ester derivatives of para-aminobenzoic acid (PABA) are foundational molecules in pharmacology, most notably as local anesthetics that reversibly block nerve impulse conduction.[1] The core structure consists of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[2] Variations in the alcohol moiety of the ester group can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrolysis rate, which in turn influence its anesthetic potency, onset, and duration of action.

PABA cyclopentyl ester HCl is a novel analog in this class. The introduction of a cyclopentyl group, a moderately lipophilic and sterically distinct moiety, presents an intriguing modification. Cyclopentyl groups are utilized in drug design to modulate properties like metabolic stability and receptor binding.[3] Given the established mechanism of PABA esters, it is logical to hypothesize that PABA cyclopentyl ester HCl will function as a local anesthetic by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][4] This guide outlines a systematic and robust preclinical workflow to test this hypothesis and establish a foundational biological profile for the compound. All proposed studies should adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability for potential regulatory submissions.[5][6][7][8][9]

Postulated Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The canonical mechanism for PABA ester local anesthetics involves the inhibition of VGSCs, which are critical for the propagation of action potentials along nerve axons.[2] We postulate that PABA cyclopentyl ester HCl follows this pathway. The uncharged, lipophilic form of the molecule is expected to penetrate the neuronal membrane. Inside the axoplasm, it will likely establish an equilibrium where the protonated, cationic form binds to a specific receptor site within the pore of the VGSC, stabilizing the channel in its inactivated state and preventing the influx of sodium ions required for membrane depolarization.[1]

Caption: Postulated signaling pathway for PABA cyclopentyl ester HCl.

Tier 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on confirming the primary hypothesis of VGSC interaction and establishing a basic safety profile at the cellular level.

Primary Target Engagement: Voltage-Gated Sodium Channel Assay

The first critical experiment is to determine if PABA cyclopentyl ester HCl directly interacts with and inhibits its putative target, the VGSC. An automated, high-throughput electrophysiology assay provides a robust and efficient method for this determination.[10][11]

Experimental Protocol: Automated Patch Clamp Assay for hNaV1.5

-

Cell Culture: Utilize a stable cell line, such as HEK293, recombinantly expressing the human cardiac voltage-gated sodium channel, hNaV1.5.[12] This subtype is a well-characterized target for local anesthetics and is part of the standard cardiac safety panel.[12]

-

Compound Preparation: Prepare a stock solution of PABA cyclopentyl ester HCl in a suitable vehicle (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

-

Assay Execution (Automated Platform):

-

Load the prepared cell suspension and compound plate into an automated patch-clamp system (e.g., SyncroPatch 768PE, IonWorks Quattro).[10][11]

-

Establish a stable whole-cell recording configuration.

-

Apply a standardized voltage protocol to elicit NaV1.5 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -15 mV).[13]

-

Record baseline currents in the vehicle solution.

-

Apply test compound concentrations and record the resulting inhibition of the peak sodium current.

-

-

Data Analysis:

-

Calculate the percentage of current inhibition at each compound concentration relative to the baseline.

-

Plot the concentration-response data and fit to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).

-

Use a known NaV1.5 blocker, such as Lidocaine or Tetracaine, as a positive control to validate assay performance.[12]

-

General Cellular Health: Cytotoxicity Assessment

It is crucial to distinguish between specific pharmacological activity and general cytotoxicity. The MTT assay is a standard, cost-effective colorimetric method to assess cell viability and metabolic activity.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a relevant neuronal cell line (e.g., SH-SY5Y) and a non-neuronal control line (e.g., HEK293) into 96-well plates and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with the same concentration range of PABA cyclopentyl ester HCl used in the NaV channel assay for a defined period (e.g., 24 or 48 hours).[14]

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[16][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells. Determine the CC₅₀ (the concentration at which 50% of cell viability is lost).

| Parameter | PABA Cyclopentyl Ester HCl (Hypothetical Data) | Lidocaine (Reference) |

| hNaV1.5 IC₅₀ (µM) | 15 | 50 |

| SH-SY5Y CC₅₀ (µM) | >100 | >200 |

| HEK293 CC₅₀ (µM) | >100 | >200 |

| Selectivity Index (CC₅₀/IC₅₀) | >6.7 | >4 |

| Table 1: Hypothetical In Vitro Characterization Data. |

A favorable outcome from this tier would be a potent IC₅₀ for NaV1.5 with a CC₅₀ value that is significantly higher, indicating a good therapeutic window where the compound is active at its target at concentrations that are not generally toxic to cells.

Tier 2: Preclinical Safety and Off-Target Liability

Before proceeding to in-vivo efficacy studies, it is imperative to assess potential cardiac liability, a known risk for compounds that modulate ion channels.

Cardiac Safety: hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT prolongation and a risk of life-threatening arrhythmias like Torsades de Pointes.[19][20] This assay is a mandatory part of preclinical safety assessment.[19][21]

Experimental Protocol: hERG Manual Patch Clamp Assay

-

Methodology: Follow a similar manual or automated patch clamp protocol as described for NaV1.5, but using a cell line stably expressing the hERG channel.[20]

-

Voltage Protocol: Utilize a specific hERG voltage protocol recommended by regulatory agencies, which typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic "tail current."[13][22]

-

Temperature: Conduct the experiment at or near physiological temperature (35-37°C), as hERG channel kinetics and drug binding can be temperature-sensitive.[13]

-

Data Analysis: Determine the IC₅₀ for hERG inhibition. A high IC₅₀ value (and thus a large margin relative to the therapeutic concentration) is desirable.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. ijper.org [ijper.org]

- 4. Local Anaesthesia [theplasticsfella.com]

- 5. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mmsholdings.com [mmsholdings.com]

- 8. safetyculture.com [safetyculture.com]

- 9. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. fda.gov [fda.gov]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. fda.gov [fda.gov]

- 20. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 21. criver.com [criver.com]

- 22. fda.gov [fda.gov]

Navigating the Labyrinth: A Technical Guide to the Preliminary Toxicity Screening of Cyclopentyl 4-aminobenzoate HCl

This guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, Cyclopentyl 4-aminobenzoate HCl. As a hydrochloride salt of an aminobenzoate ester, this compound shares structural similarities with various biologically active molecules, including local anesthetics and ultraviolet (UV) filters.[1][2] A thorough and staged toxicological evaluation is therefore imperative to characterize its potential hazards and inform subsequent development decisions. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established protocols and strategic insights to ensure scientific rigor and regulatory alignment.

Compound Profile and Rationale for Screening

Cyclopentyl 4-aminobenzoate HCl is an aromatic ester with a primary amino group, a cyclopentyl ester moiety, and a hydrochloride salt form to enhance solubility. The 4-aminobenzoic acid (PABA) backbone is a known component in various biological contexts and can undergo metabolic transformations.[2][3][4] The ester linkage is susceptible to hydrolysis by esterases present in plasma and tissues, potentially releasing PABA and cyclopentanol.[5] Understanding the toxicity of both the parent compound and its potential metabolites is a cornerstone of this screening strategy.

The preliminary toxicity screening is designed to provide an initial assessment of the compound's biological activity and potential for adverse effects. This early-stage evaluation is crucial for identifying potential liabilities that could hinder further development, thereby saving significant time and resources.[6] The proposed screening cascade is a multi-tiered approach, starting with in vitro assays to minimize animal use and progressing to limited in vivo studies as necessary, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).

A Tiered Approach to Toxicity Screening

A tiered or hierarchical testing strategy provides a logical and efficient framework for assessing the toxicological profile of a new chemical entity. This approach begins with rapid, high-throughput in vitro assays and progresses to more complex and resource-intensive studies only when warranted by the initial findings.

Caption: A tiered workflow for the preliminary toxicity screening of Cyclopentyl 4-aminobenzoate HCl.

Tier 1: In Vitro Assessment

The initial tier of testing focuses on in vitro assays to evaluate the compound's potential to cause cellular damage and genetic mutations. These assays are fundamental for early-stage hazard identification.[7]

In Vitro Cytotoxicity

Rationale: Cytotoxicity assays are essential for determining the concentration range at which a compound elicits a toxic response in cells. This information is critical for dose selection in subsequent, more complex assays, such as genotoxicity tests. A variety of assays are available, each with its own principle, advantages, and disadvantages. For a comprehensive initial screen, employing assays that measure different cellular endpoints is recommended.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[8]

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver cell toxicity or HaCaT for dermal exposure) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

-

Compound Preparation: Prepare a stock solution of Cyclopentyl 4-aminobenzoate HCl in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Assay | Cell Line | Endpoint | IC50 (µM) |

| MTT | HepG2 | Metabolic Activity | To be determined |

| SRB | HaCaT | Total Protein | To be determined |

| LDH | A549 | Membrane Integrity | To be determined |

Genotoxicity Assessment

Rationale: Genotoxicity assays are designed to detect the potential of a compound to damage cellular DNA, which can lead to mutations and potentially cancer.[10] A standard initial battery for genotoxicity includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell assay to assess chromosomal damage (e.g., the in vitro micronucleus assay).[11]

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage leading to gene mutations.[12] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) and assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13] The inclusion of a mammalian liver extract (S9) is crucial to simulate metabolic activation, as some compounds only become mutagenic after metabolism.[10]

Experimental Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the principles outlined in OECD Guideline 471.[10]

Step-by-Step Methodology:

-

Strain Preparation: Prepare overnight cultures of the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[14]

-

Metabolic Activation: Prepare the S9 mix from the liver of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[13]

-

Test Compound Preparation: Dissolve Cyclopentyl 4-aminobenzoate HCl in a suitable solvent at several concentrations.

-

Plate Incorporation: To molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer (for the non-activation condition).[12]

-

Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.[13]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

3.2.2. In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to assess the potential of a compound to cause chromosomal damage.[15] It detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[16]

Experimental Protocol: In Vitro Micronucleus Assay

This protocol is based on the principles outlined in OECD Guideline 487.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) to a sufficient density.

-

Compound Exposure: Treat the cells with at least three concentrations of Cyclopentyl 4-aminobenzoate HCl, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).[11] The highest concentration should induce some level of cytotoxicity.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.[17]

-

Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15]

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Caption: Decision-making workflow for in vitro genotoxicity assessment.

Tier 2: Acute In Vivo Toxicity

Rationale: If significant in vitro toxicity is observed, or if the intended use of the compound necessitates an early in vivo assessment, an acute oral toxicity study is the next logical step. These studies provide information on the potential adverse effects of a single, high dose of a substance and help in classifying the compound for hazard.[18] Several OECD guidelines (420, 423, and 425) describe methods for acute oral toxicity testing that aim to reduce the number of animals used.[19][20][21]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is a method for assessing acute oral toxicity that avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[19]

Step-by-Step Methodology:

-

Animal Selection: Use a small number of a single sex of a standard rodent species (typically female rats).

-

Dose Level Selection: Based on the in vitro cytotoxicity data and any available information on structurally similar compounds, select a starting dose from the fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Dosing: Administer a single oral dose of Cyclopentyl 4-aminobenzoate HCl to the animals.

-

Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days.[22] Record all clinical signs, body weight changes, and any mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Dose Adjustment (if necessary): If toxicity is observed at the starting dose, re-test at a lower dose level. If no toxicity is seen, test at a higher dose level. This stepwise procedure continues until the dose that causes evident toxicity or no effect is identified.

-

Classification: Based on the presence or absence of toxicity at specific dose levels, the compound can be classified according to the Globally Harmonised System (GHS) for chemical classification.

Data Presentation:

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |

| e.g., 300 | e.g., 5 | To be determined | To be determined | To be determined | To be determined |

| e.g., 2000 | e.g., 5 | To be determined | To be determined | To be determined | To be determined |

Conclusion and Future Directions

The preliminary toxicity screening of Cyclopentyl 4-aminobenzoate HCl, as outlined in this guide, provides a robust and ethically considerate framework for initial hazard identification. The data generated from this tiered approach will be instrumental in making informed decisions about the continued development of this compound. Positive findings in any of the assays would trigger further, more specific toxicological investigations, such as repeated dose toxicity studies, developmental and reproductive toxicity studies, and carcinogenicity bioassays, to fully characterize the compound's safety profile.

References

- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). [No source provided]

- Ames Test Protocol. (2025, October 13).

-

In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. Retrieved from [Link]

- Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.

-

OECD Test Guideline 423: Acute Oral Toxicity. (2001, December 17). ResearchGate. Retrieved from [Link]

- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26). [No source provided]

-

AMES Test (OECD 471). (n.d.). TTS Laboratuvar Hizmetleri. Retrieved from [Link]

- An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019, May 13). JoVE.

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

-

In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD.

- Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022, September 2). [No source provided]

- Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15).

-

Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

- The Ames test: a methodological short review. (n.d.). [No source provided]

- Genetic Toxicology. (2025, April 25). [No source provided]

-

Metabolites of esters, especially 4-aminobenzoic acid (PABA), which is... (n.d.). ResearchGate. Retrieved from [Link]

- The folate precursor p-aminobenzoate is reversibly converted to its glucose ester in the plant cytosol. (2003, June 6). PubMed.

- Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear. (n.d.). [No source provided]

- The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. (2016, August 22). RSC Publishing.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Safety Data Sheet. (2021, May 1). Angene Chemical.

- SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2024, August 6). MilliporeSigma.

- SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.

- Sigma-Aldrich - Safety Data Sheet. (2015, June 12). [No source provided]

- SAFETY D

- SAFETY D

-

General toxicology studies for crop protection. (n.d.). Labcorp. Retrieved from [Link]

-

Preclinical Toxicology Studies. (n.d.). Ichor Life Sciences. Retrieved from [Link]

- Ethyl-d5 4-Aminobenzoate - Safety D

- Toward the Synthesis and Biological Screening of a Cyclotetrapeptide from Marine Bacteria. (2010, December 30). [No source provided]

- 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017, May 23). [No source provided]

- CiToxIAB4. (2013, January 30).

- 4-Aminobenzoic acid - SAFETY DATA SHEET. (2009, September 26). [No source provided]

- Screening a novel class of anticoagulants for multi-organ toxicity using Fischer 344 rats: involvement of clinical and anatomic pathologists in the early drug development process. (2007, June 15). PubMed.

Sources

- 1. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The folate precursor p-aminobenzoate is reversibly converted to its glucose ester in the plant cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of ethyl 4-aminobenzoate in the isolated single-pass perfused rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 8. ijprajournal.com [ijprajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ttslaboratuvar.com [ttslaboratuvar.com]

- 11. criver.com [criver.com]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Genetic Toxicology [ntp.niehs.nih.gov]

- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jove.com [jove.com]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. Screening a novel class of anticoagulants for multi-organ toxicity using Fischer 344 rats: involvement of clinical and anatomic pathologists in the early drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterizing Hydrophobic Access Block in Voltage-Gated Sodium Channels using Cyclopentyl 4-aminobenzoate HCl

Introduction & Mechanistic Rationale

Cyclopentyl 4-aminobenzoate (CPE) is a lipophilic ester of 4-aminobenzoic acid (PABA), structurally homologous to benzocaine (ethyl 4-aminobenzoate) and butamben (butyl 4-aminobenzoate). Unlike charged local anesthetics (e.g., lidocaine, QX-314) that require open-channel access from the intracellular side, CPE is predominantly neutral at physiological pH (

Scientific Premise: CPE is utilized to probe the hydrophobic access pathway of the local anesthetic receptor site located on the S6 transmembrane segments of Voltage-Gated Sodium Channels (Nav). Because it is uncharged at pH 7.4, it partitions directly into the lipid bilayer and accesses the binding site laterally through the channel's hydrophobic fenestrations.

Key Experimental Goals:

-

Quantify Affinity for Inactivated States: Neutral anesthetics show a marked preference for the inactivated state over the resting state.

-

Measure Voltage-Shift ($ \Delta V_{1/2} $): The hallmark of this mechanism is a hyperpolarizing shift in the steady-state inactivation curve.

-

Assess Frequency Dependence: Differentiate between tonic block (resting) and phasic block (use-dependent), although neutral blockers typically exhibit faster recovery than charged blockers.

Pre-Experimental Setup

Compound Handling & Solubility

-

Compound: Cyclopentyl 4-aminobenzoate Hydrochloride.

-

Molecular Weight: ~241.7 g/mol (HCl salt).

-

Solubility Note: While the HCl salt improves aqueous solubility compared to the free base, the compound remains highly lipophilic. Direct dissolution in bath solution may lead to slow precipitation or adsorption to tubing.

Preparation Protocol:

-

Stock Solution: Dissolve 24.17 mg in 1 mL DMSO (anhydrous) to create a 100 mM stock. Vortex for 1 minute.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute the stock into the Extracellular Bath Solution immediately prior to recording.

-

Target Concentrations: 10

M – 1 mM. -

Vehicle Control: Ensure the final DMSO concentration is

to avoid vehicle-induced current suppression.

-

Solutions (Whole-Cell Voltage Clamp)

| Solution | Component | Concentration (mM) | Function |

| Intracellular | CsF | 135 | Blocks K+ currents; F- stabilizes seals. |

| (Pipette) | NaCl | 10 | Sets |

| EGTA | 10 | Buffers intracellular Ca2+. | |

| HEPES | 10 | pH Buffer.[1][2] | |

| pH / Osm | 7.3 (CsOH) / 285 mOsm | ||

| Extracellular | NaCl | 140 | Charge carrier. |

| (Bath) | KCl | 3 | Sets |

| CaCl2 | 1 | Physiological divalent. | |

| MgCl2 | 1 | Physiological divalent. | |

| HEPES | 10 | pH Buffer.[1][2] | |

| Glucose | 10 | Osmotic balance/metabolism. | |

| pH / Osm | 7.4 (NaOH) / 300 mOsm |

Electrophysiology Protocols

System: Whole-cell patch clamp (e.g., HEKA EPC10 or Axon MultiClamp 700B). Cells: HEK293 stably expressing Nav1.7, Nav1.8, or Nav1.5; or dissociated DRG neurons.

Protocol A: Steady-State Inactivation (The "Shift" Assay)

Rationale: This is the most sensitive assay for Cyclopentyl 4-aminobenzoate. The drug stabilizes the inactivated conformation, causing the availability curve to shift leftward (hyperpolarizing direction).

Step-by-Step:

-

Holding Potential: -100 mV (ensure channels are recovered).

-

Conditioning Pulse: Apply a 500 ms prepulse ranging from -120 mV to -10 mV in 10 mV increments.

-

Test Pulse: Step to 0 mV (or peak activation voltage) for 20 ms to measure available channels.

-

Cycle Time: 5 seconds (allow full recovery between sweeps).

-

Execution: Run control trace

Perfuse CPE (wait 3-5 mins for equilibrium)

Protocol B: Use-Dependent Block (Phasic Block)

Rationale: To determine if the drug accumulates in the channel during high-frequency firing.[3]

Step-by-Step:

-

Holding Potential: -100 mV.

-

Train: Apply a train of 20 pulses to 0 mV (20 ms duration) at 10 Hz and 20 Hz .

-

Analysis: Normalize the peak current of the

-th pulse (-

Expectation: Neutral lipophilic blockers like CPE often show less pronounced use-dependence compared to charged lidocaine derivatives because they can exit the channel rapidly via the lipid phase during the inter-pulse interval.

-

Visualization of Workflow

Caption: Experimental workflow for characterizing Cyclopentyl 4-aminobenzoate modulation of Nav channels.

Mechanistic Insight & Data Analysis[4]

The Hydrophobic Access Pathway

Cyclopentyl 4-aminobenzoate operates via the Modulated Receptor Hypothesis . Unlike hydrophilic blockers that plug the open pore, CPE partitions into the membrane and binds to the channel in the closed-inactivated state.

Caption: Mechanism of Action. CPE accesses the receptor site via the membrane phase, stabilizing the inactivated state.

Calculating the Inactivation Shift ( )

To quantify the potency of CPE, fit the steady-state inactivation data to the Boltzmann Equation :

- : Conditioning prepulse potential.

- : Voltage of half-maximal inactivation.

- : Slope factor.

Interpretation:

CPE will cause a negative shift in

Calculating Affinity ( )

The dissociation constant for the inactivated state (

-

Where

is the drug concentration. - (Resting affinity) is usually very high (low affinity) for neutral LAs.

- (Inactivated affinity) is the target parameter.

Troubleshooting & Critical Controls

-

Rundown vs. Block: Nav currents often run down (decrease) over time in whole-cell mode.

-

Control: Always run a "Vehicle Time Control" (0.1% DMSO) to distinguish rundown from true drug block.

-

-

Voltage Error: Large Na+ currents (> 2 nA) cause series resistance (

) errors.-

Fix: Compensate

by at least 70-80%. If currents exceed 5 nA, use a low-sodium extracellular solution (e.g., 50 mM Na+, balanced with Choline or NMDG).

-

-

Washout: Lipophilic drugs like CPE are "sticky."

-

Protocol: Washout may require 10-20 minutes. Use a BSA-containing (0.1%) wash solution if reversal is difficult, as albumin acts as a "sink" to pull lipophilic drugs off the membrane.

-

References

-

Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515. Link

-

Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology, 72(4), 711-734. Link

-

Ragsdale, D. S., et al. (1994). Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic-like drugs. Molecular Pharmacology, 45(1), 152-161. Link

-

Lenkey, N., et al. (2010). Tonic block of Nav1.7 channels by local anesthetics is modulated by the fast inactivation gate. PLoS One, 5(12), e15089. Link

-

Gingrich, K. J., et al. (2009). A homology model of the pore domain of a voltage-gated Na+ channel: insights into the molecular mechanism of local anesthetic block. Molecular Pharmacology, 75(6), 1296-1308. Link

Sources

Application Notes and Protocols: Cyclopentyl 4-aminobenzoate HCl as a Local Anesthetic in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating Cyclopentyl 4-aminobenzoate HCl

The quest for novel local anesthetics with improved efficacy, duration of action, and safety profiles is a cornerstone of pain management research. Cyclopentyl 4-aminobenzoate HCl, an ester-type local anesthetic, presents a promising molecular structure for investigation. Its cyclopentyl group, a cyclic alkyl substituent, may confer unique physicochemical properties influencing its interaction with neuronal membranes and sodium channels.

Local anesthetics function by reversibly blocking voltage-gated sodium channels in nerve fibers, thereby preventing the generation and conduction of nerve impulses.[1][2][3] This blockade of sodium influx halts the transmission of pain signals.[1][2] The effectiveness of a local anesthetic is influenced by factors such as its lipid solubility, protein binding, and pKa.[4] Ester-type local anesthetics, like Cyclopentyl 4-aminobenzoate HCl, are typically metabolized by plasma esterases, which can influence their duration of action and systemic toxicity profile.[2]

These application notes provide a comprehensive guide for the preclinical evaluation of Cyclopentyl 4-aminobenzoate HCl in established animal models. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately assess the anesthetic potential of this compound. All procedures involving animals must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[5][6][7] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding principle in all experimental designs.[5][8]

Pre-formulation and Vehicle Selection

The successful in vivo evaluation of a novel compound is critically dependent on its formulation. The hydrochloride salt form of Cyclopentyl 4-aminobenzoate suggests good aqueous solubility, a desirable characteristic for injectable formulations.

Objective: To prepare a sterile, isotonic, and biocompatible formulation of Cyclopentyl 4-aminobenzoate HCl suitable for subcutaneous or perineural administration in rodents.

Considerations for Vehicle Selection:

-

Solubility: The vehicle must fully dissolve the desired concentration of the test article.

-

Tonicity: The final formulation should be isotonic to minimize tissue irritation upon injection.

-

pH: The pH of the formulation should be close to physiological pH (7.2-7.4) to optimize drug stability and minimize injection site pain. Local anesthetics are weak bases and are often formulated as acidic solutions to enhance stability.[9] However, the local tissue pH can affect the proportion of the unionized form, which is necessary to cross the nerve membrane.[2][4]

-

Sterility: The formulation must be sterile to prevent infection.

Recommended Vehicle: Sterile isotonic saline (0.9% sodium chloride) is a common and appropriate initial vehicle. For compounds with limited aqueous solubility, other biocompatible vehicles such as a solution containing 5% Dextrose for Injection, USP (D5W) could be considered.[10]

Protocol for Formulation Preparation:

-

Determine the desired concentration range: Based on in vitro data or comparison with similar compounds, establish a range of concentrations to be tested (e.g., 0.5%, 1%, 2% w/v).

-

Weighing the Compound: Accurately weigh the required amount of Cyclopentyl 4-aminobenzoate HCl powder using an analytical balance.

-

Dissolution: In a sterile container, dissolve the compound in a portion of the sterile vehicle (e.g., isotonic saline). Gentle warming and vortexing may be used to aid dissolution.

-

pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to the desired range (e.g., 5.5-7.0) using small volumes of sterile 0.1M HCl or 0.1M NaOH.[11]

-

Volume Adjustment: Bring the solution to the final volume with the sterile vehicle.

-

Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

-

Storage: Store the formulation according to its stability profile, typically at 2-8°C and protected from light.

Infiltration Anesthesia Model: The Guinea Pig Wheal Test

This classic model assesses the onset and duration of local anesthesia following intradermal injection.

Principle: The local anesthetic is injected intradermally, creating a "wheal" or bleb. The anesthetic effect is determined by the loss of a cutaneous reflex in response to a mechanical stimulus.

Experimental Workflow:

Caption: Workflow for the Guinea Pig Wheal Test.

Detailed Protocol:

-

Animal Model: Male or female guinea pigs (250-300g) are commonly used.[12][13]

-

Acclimatization: Allow animals to acclimate to the laboratory environment for at least 3-5 days prior to the experiment.

-

Preparation: On the day of the experiment, carefully shave the dorsal thoracolumbar region of the guinea pig. Mark 4-6 injection sites with a permanent marker, ensuring they are well-separated.

-

Injection: Inject 0.1 mL of the Cyclopentyl 4-aminobenzoate HCl solution, vehicle control, and a positive control (e.g., 1% lidocaine) intradermally at the marked sites.

-

Assessment of Anesthesia: At predetermined time intervals (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes) after injection, apply a mechanical stimulus (e.g., a gentle poke with a blunt needle) to the center of the wheal.

-

Endpoint: A positive response is the twitching of the panniculus carnosus muscle. The absence of this reflex indicates successful local anesthesia.

-

Data Collection:

-

Onset of action: The time at which the reflex is first absent.

-

Duration of action: The time from the onset of anesthesia until the reflex returns.

-

Data Presentation:

| Treatment Group | Concentration (%) | Onset of Anesthesia (min) | Duration of Anesthesia (min) |

| Vehicle Control | N/A | No anesthesia | No anesthesia |

| Cyclopentyl 4-aminobenzoate HCl | 0.5 | Data | Data |

| Cyclopentyl 4-aminobenzoate HCl | 1.0 | Data | Data |

| Cyclopentyl 4-aminobenzoate HCl | 2.0 | Data | Data |

| Lidocaine HCl | 1.0 | Data | Data |

Nerve Block Model: Rat Sciatic Nerve Block

This model provides a more translationally relevant assessment of nerve conduction blockade.

Principle: The local anesthetic is injected in close proximity to the sciatic nerve. The resulting sensory and motor blockade of the hind paw is then quantified.

Experimental Workflow:

Caption: Workflow for the Rat Sciatic Nerve Block Model.

Detailed Protocol:

-

Animal Model: Adult male or female Sprague-Dawley or Wistar rats (200-300g) are suitable.

-

Acclimatization and Baseline Testing: Acclimate the rats to the testing environment and handling for several days.[14] Perform baseline sensory and motor tests before drug administration.

-

Sciatic Nerve Block Procedure:

-

Anesthetize the rat lightly with an inhalant anesthetic (e.g., isoflurane).

-

Place the rat in a lateral recumbent position.

-

Identify the anatomical landmarks for the sciatic notch.

-

Inject a small volume (e.g., 0.1-0.2 mL) of the test solution near the sciatic nerve.[14] Ultrasound guidance can significantly improve the accuracy of the injection.[15]

-

-

Assessment of Sensory Blockade:

-

Tail-Flick Test: This test measures the latency to withdraw the tail from a noxious thermal stimulus.[16][17][18][19][20][21] While typically used for tail analgesia, a modified application can assess sensory block in the dermatome of the sciatic nerve. A focused radiant heat source is applied to the plantar surface of the hind paw, and the withdrawal latency is measured. An increase in latency indicates sensory blockade.[19]

-

Von Frey Test: This test assesses mechanical sensitivity.[22][23][24][25][26] Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. An increase in the threshold indicates sensory blockade.

-

-

Assessment of Motor Blockade:

-

Data Collection:

-

Onset of block: Time to the first signs of sensory or motor deficit.

-

Duration of block: Time from onset until the return of normal sensory and motor function.

-

Intensity of block: Can be scored on a scale (e.g., 0 = no block, 1 = partial block, 2 = complete block).

-

Data Presentation:

| Treatment Group | Concentration (%) | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) |

| Vehicle Control | N/A | N/A | N/A | N/A | N/A |

| Cyclopentyl 4-aminobenzoate HCl | 0.5 | Data | Data | Data | Data |

| Cyclopentyl 4-aminobenzoate HCl | 1.0 | Data | Data | Data | Data |

| Cyclopentyl 4-aminobenzoate HCl | 2.0 | Data | Data | Data | Data |

| Lidocaine HCl | 1.0 | Data | Data | Data | Data |

Mechanism of Action: A Theoretical Framework

The proposed mechanism of action for Cyclopentyl 4-aminobenzoate HCl aligns with that of other aminobenzoate ester local anesthetics.

Sources

- 1. nysora.com [nysora.com]

- 2. teachmeanaesthetics.com [teachmeanaesthetics.com]

- 3. Pharmacology of Local Anesthetic Agents | Musculoskeletal Key [musculoskeletalkey.com]

- 4. 3 Pharmacology of local anaesthetics | Pocket Dentistry [pocketdentistry.com]

- 5. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. krebsliga.ch [krebsliga.ch]

- 7. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]

- 8. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 9. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. US5206435A - 4-amino-2-cyclopentene-1-methanol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. ijbamr.com [ijbamr.com]

- 14. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kftechnology.it [kftechnology.it]

- 19. dovepress.com [dovepress.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. maze.conductscience.com [maze.conductscience.com]

- 22. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biomed-easy.com [biomed-easy.com]

- 26. Pain - Mechanical Allodynia / Hyperalgesia [bioseb.com]

- 27. researchgate.net [researchgate.net]

Technical Application Note: Advanced Topical Delivery of Cyclopentyl 4-aminobenzoate HCl

Part 1: Executive Summary & Physicochemical Rationale

The Molecule and the Challenge

Cyclopentyl 4-aminobenzoate Hydrochloride is an ester-based local anesthetic and potential UV-absorbing agent, structurally analogous to Benzocaine but possessing a bulky, lipophilic cyclopentyl group.

The Formulation Paradox:

-

Solubility vs. Permeability: As a hydrochloride salt, CPA-HCl is water-soluble but highly polar (ionized), preventing passive diffusion through the lipophilic Stratum Corneum.

-

Stability vs. pH: The ester bond is susceptible to hydrolysis. While the salt form (acidic pH) is stable, the neutral form required for skin penetration (pH > pKa) accelerates ester hydrolysis.

The Solution: This guide details the formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS) converted into a Nano-Emulgel . This system utilizes an in-situ neutralization strategy to partition the drug into the oil phase, protecting the ester bond from aqueous hydrolysis while maximizing skin flux.

Part 2: Pre-Formulation Characterization

Before formulation, the following physicochemical parameters must be established to define the "Design Space."

Theoretical Profiling

| Parameter | Value (Est.) | Implication for Formulation |

| Molecular Weight | ~241.7 g/mol (HCl salt) | < 500 Da; favorable for passive diffusion. |

| LogP (Base) | ~3.2 - 3.5 | Highly lipophilic; ideal for retention in the dermis (Depot Effect). |

| pKa (Amine) | ~2.5 - 2.8 | The aromatic amine is weakly basic. |

| Melting Point | >150°C (Salt) | High lattice energy; requires solubilization, not suspension. |

| Hydrolysis Risk | High | Avoid pH > 7.0; requires non-aqueous or micellar shielding. |

Protocol: Solubility & Phase Partitioning

Objective: Determine the optimal oil phase for the microemulsion.

-

Excess Addition: Add excess CPA-HCl to 2 mL of candidate oils (e.g., Isopropyl Myristate, Oleic Acid, Capryol 90).

-

Neutralization Step: Add equimolar Triethanolamine (TEA) to the oil mixture to convert CPA-HCl to the lipophilic free base in situ.

-

Equilibration: Vortex for 10 min; shake at 25°C for 24 hours.

-

Analysis: Centrifuge (10,000 rpm, 10 min). Dilute supernatant in Methanol; analyze via HPLC-UV (285 nm).

-

Selection Criteria: Select the oil with solubility > 50 mg/mL to ensure high drug loading.

Part 3: Formulation Protocols

Protocol A: Preparation of CPA-Loaded Microemulsion (The "Shielding" Vehicle)

Rationale: This protocol creates an Oil-in-Water (O/W) microemulsion. The CPA-HCl is dissolved in the aqueous phase but partitions into the oil droplets upon pH adjustment, shielding the ester from bulk water hydrolysis.

Materials

-

Drug: Cyclopentyl 4-aminobenzoate HCl (1.0% w/w)

-

Oil Phase: Isopropyl Myristate (IPM) or Oleic Acid (Penetration Enhancer).

-

Surfactant: Tween 80 (High HLB).

-

Co-Surfactant: Transcutol P (Solubilizer/Permeation Enhancer).

-

Aqueous Phase: Citrate Buffer (pH 5.5).

Step-by-Step Methodology

-

Phase I (Oil Phase Preparation):

-

Mix IPM (10%) , Tween 80 (20%) , and Transcutol P (10%) in a beaker.

-

Stir at 500 RPM using a magnetic stirrer at 40°C to ensure homogeneity.

-

-

Phase II (Aqueous Drug Solution):

-

Dissolve CPA-HCl (1.0%) in Citrate Buffer pH 5.5 (q.s. to 100%) .

-

Note: The pH 5.5 is selected to balance stability (preventing acid catalysis) and solubility.

-

-

Phase III (Microemulsification via Titration):

-

Slowly titrate Phase II into Phase I under continuous stirring (700 RPM).

-

Observe the transition from turbid to translucent (formation of microemulsion).

-

Critical Step: If the solution remains turbid, sonicate for 3 minutes (Pulse mode: 10s ON, 5s OFF).

-

-

Phase IV (Viscosity Modification - Optional):

-

To create an "Emulgel" for topical application, add Carbopol 940 (0.5%) to the microemulsion.

-

Neutralize carefully with TEA to pH 6.0 to induce gelation.

-

Figure 1: Workflow for the preparation of thermodynamically stable microemulsion ensuring drug partitioning.

Part 4: Analytical Validation (IVRT)

Protocol B: In Vitro Release Testing (Franz Diffusion Cell)

Rationale: To verify that the formulation releases the drug and allows it to penetrate a membrane mimicking the skin barrier.[1]

Equipment Setup

-

Apparatus: Vertical Franz Diffusion Cell (1.77 cm² area).

-

Membrane: Strat-M® (Synthetic transdermal test model) or Porcine Ear Skin (dermatomed to 500 µm).

-

Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol (to maintain sink conditions for the lipophilic drug).

Methodology

-

Membrane Equilibration: Soak the Strat-M membrane in the receptor medium for 30 minutes.[2]

-

Assembly: Mount the membrane between the donor and receptor compartments.[2][3] Ensure no air bubbles exist in the receptor arm.[2][3][4]

-

Dosing: Apply 200 mg of the CPA-Microemulsion to the donor compartment. Occlude with Parafilm to prevent evaporation.[3]

-

Sampling Schedule:

-

Timepoints: 0.5, 1, 2, 4, 6, 8, 12, 24 hours.

-

Volume: Withdraw 0.5 mL; replace immediately with fresh, pre-warmed (32°C) medium.

-

-

Quantification: Analyze samples via HPLC.

HPLC Parameters (Standardized for PABA Esters)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.[5]

-